molecular formula C7H12O3 B068983 4-methoxytetrahydro-2H-pyran-4-carbaldehyde CAS No. 175982-76-0

4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B068983
CAS No.: 175982-76-0
M. Wt: 144.17 g/mol
InChI Key: CAHJOULIZJAHEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hydroxycyclohexanecarboxylic Acid involves the isomerization of cis-4-Hydroxycyclohexanecarboxylic Acid. The process typically includes the following steps :

    Starting Material: p-Hydroxybenzoic acid is used as the starting material.

    Catalyst and Solvent: A catalyst and solvent are added to a high-pressure reactor to obtain a mixture of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid.

    Isomerization: The mixture is subjected to isomerization by adding sodium alkoxide as the catalyst and increasing the temperature.

    Purification: The trans-4-Hydroxycyclohexanecarboxylic Acid is purified through recrystallization using petroleum ether and ethyl acetate.

Industrial Production Methods: Industrial production methods for trans-4-Hydroxycyclohexanecarboxylic Acid are similar to the synthetic routes but are optimized for large-scale production. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-4-Hydroxycyclohexanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of trans-4-Hydroxycyclohexanecarboxylic Acid involves its role as a substrate in various biochemical reactions. It is metabolized by intestinal bacteria and excreted through the urinary tract . The compound can also be incorporated into the backbone of other molecules, such as tacrolimus, through biosynthetic pathways .

Comparison with Similar Compounds

Uniqueness: trans-4-Hydroxycyclohexanecarboxylic Acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methoxyoxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHJOULIZJAHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478572
Record name 4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175982-76-0
Record name 4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyoxane-4-carbaldehyde
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Synthesis routes and methods

Procedure details

4-Methoxytetrahydro-2H-pyran-4-carbonitrile (1.00 g, 7.08 mmol) was dissolved in dichloromethane (20 mL). To this, a 1 mol/L solution of diisopropylaluminum hydride in hexane (10.9 mL, 10.9 mmol) was added at −78° C. and the mixture was stirred at room temperature for 30 minutes. The reaction was stopped by addition of water (10.9 mL) at 0° C. The mixture was stirred at room temperature for 1 hour and then filtered through Celite. The solvent was evaporated off under reduced pressure and the residue was dissolved in tetrahydrofuran (10 mL). To this, a 1 mol/L aqueous hydrogen chloride solution was added and the mixture was stirred at room temperature for 30 minutes. The reaction was stopped by addition of a saturated aqueous sodium bicarbonate solution to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1) to give 4-methoxytetrahydro-2H-pyran-4-carbaldehyde (195 mg, yield: 19%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diisopropylaluminum hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Reactant of Route 2
4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Reactant of Route 3
4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Reactant of Route 4
4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Reactant of Route 5
4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Reactant of Route 6
4-methoxytetrahydro-2H-pyran-4-carbaldehyde

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